molecular formula C19H15N5O6S2 B2510660 N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide CAS No. 868976-17-4

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2510660
CAS No.: 868976-17-4
M. Wt: 473.48
InChI Key: KSMHNGGWNMRZMQ-UHFFFAOYSA-N
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Description

This synthetic small molecule, N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, is a sophisticated chemical scaffold of significant interest in medicinal chemistry and pharmacological research. Its structure integrates a 1,3,4-thiadiazole core, a privileged heterocycle known for its diverse biological activities, linked to a 3-nitrobenzamide moiety and a 2,3-dihydrobenzo[b][1,4]dioxin system. The 1,3,4-thiadiazole nucleus is extensively documented in scientific literature for its role as a potent pharmacophore, contributing to the inhibition of various enzymes, including carbonic anhydrases and receptor tyrosine kinases. Compounds featuring this heterocycle have demonstrated promising anticancer and antimicrobial properties in preclinical studies. The presence of the 2,3-dihydrobenzo[1,4]dioxin group, a structure found in compounds with known biological activity, further enhances the molecule's potential for selective receptor interaction. Researchers are investigating this compound and its analogs primarily as a lead structure for the development of novel targeted therapies. Its proposed mechanism of action involves the potent inhibition of key oncogenic kinases, such as VEGFR-2, which plays a critical role in tumor angiogenesis. By potentially blocking the ATP-binding site of such kinases, this molecule can disrupt downstream signaling pathways that promote cancer cell proliferation and survival. Consequently, it serves as a critical tool compound in biochemical assays and cell-based studies aimed at validating new targets in oncology and exploring structure-activity relationships (SAR) for inhibitor optimization. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O6S2/c25-16(20-12-4-5-14-15(9-12)30-7-6-29-14)10-31-19-23-22-18(32-19)21-17(26)11-2-1-3-13(8-11)24(27)28/h1-5,8-9H,6-7,10H2,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMHNGGWNMRZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that similar compounds interact with their targets, leading to inhibition of the enzymes. This interaction can cause changes in the normal functioning of these enzymes, potentially altering biochemical pathways.

Biochemical Pathways

Given its potential targets, it may affect pathways involving cholinesterases and lipoxygenase enzymes. These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation, respectively.

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. These properties can significantly impact the bioavailability of the compound.

Biological Activity

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial effects, particularly against tuberculosis (TB), as well as its mechanisms of action and safety profiles.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for various biological activities.
  • Thiadiazole ring : Associated with antimicrobial properties.
  • Nitrobenzamide group : Implicated in various pharmacological activities.

The molecular formula is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S, with a molecular weight of 396.46 g/mol.

Antimicrobial Activity

Recent studies have highlighted the compound's significant activity against Mycobacterium tuberculosis (M. tuberculosis). The following table summarizes the findings from various studies:

StudyConcentration (μg/mL)ActivityRemarks
5.5Active against H37RvPotent DprE1 inhibitor
11Active against MDR strainsExhibits good cell wall synthesis inhibition
450Non-toxicSafety profile established

The compound was found to inhibit the DprE1 enzyme, critical for mycobacterial cell wall synthesis. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating strong potential as an anti-TB agent.

The mechanism involves:

  • Inhibition of DprE1 : This enzyme is essential for the biosynthesis of mycolic acids in the bacterial cell wall.
  • Interference with fatty acid synthesis : By inhibiting β-ketoacyl ACP synthase I (KasA), the compound disrupts fatty acid elongation necessary for cell wall integrity in M. tuberculosis .

Case Studies

  • Study on Anti-Tubercular Properties :
    • Conducted on various strains of M. tuberculosis, including multi-drug resistant (MDR) strains.
    • Results indicated that the compound exhibited potent anti-TB activity with an MIC of 5.5 μg/mL against H37Rv and 11 μg/mL against MDR strains .
  • Safety and Toxicity Assessment :
    • Cytotoxicity was evaluated using peripheral blood mononuclear cells (PBMCs).
    • The compound showed no toxicity up to concentrations of 450 μg/mL, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular parameters of the target compound with three analogs derived from the evidence:

Compound Name Molecular Formula Molecular Weight Core Heterocycle Substituents on Benzamide Key Functional Groups
Target Compound (CAS: N/A) C20H17N5O5S2 (inferred) ~467.5 (calc.) 1,3,4-Thiadiazole 3-Nitro -NO2, -S-, -CONH-
N-(5-((2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide C20H18N4O4S2 442.5 1,3,4-Thiadiazole 3-Methyl -CH3, -S-, -CONH-
N-(4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide C22H21N3O6S 455.5 Thiazole 3,4-Dimethoxy -OCH3, -S-, -CONH-
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C11H7ClF2N2O2S 316.7 Thiazole 2,4-Difluoro -F, -Cl, -CONH-

Key Observations:

  • Substituent Effects : The 3-nitro group (target) is electron-withdrawing, contrasting with the electron-donating 3-methyl () or 3,4-dimethoxy groups (). This may influence solubility and binding affinity in biological systems.
  • Molecular Weight : The target compound’s higher molecular weight (~467.5 vs. 442.5–455.5) suggests differences in pharmacokinetic properties like membrane permeability .

Reactivity Trends :

  • The nitro group in the target compound may enhance electrophilic substitution reactivity compared to methyl or methoxy substituents.
  • Thioether linkages (common in all compounds) are susceptible to oxidation, impacting stability .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires precise control of:

  • Temperature : Reactions often proceed at reflux (e.g., 80–120°C in ethanol or acetonitrile) .

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization, while ethanol/acetonitrile aids thioether bond formation .

  • Reaction time : Extended durations (12–24 hours) improve yields for multi-step reactions, especially for cyclization steps .

  • Catalyst use : Acidic conditions (e.g., concentrated H₂SO₄) are critical for heterocyclization .

    Table 1: Representative Synthesis Conditions

    StepSolventTemp. (°C)Time (h)Yield (%)Reference
    Thiadiazole formationAcetonitrileReflux1–360–97
    CyclizationH₂SO₄RT2497

Q. How can structural integrity be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.52–7.94 ppm for aromatic protons) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z = 384 [M+H]⁺ for intermediates) .
  • HPLC : Purity >95% with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for thiadiazole derivatives?

  • Methodological Answer :

  • Dose-response profiling : Test across a wide concentration range (nM–µM) to identify non-linear effects .

  • Off-target screening : Use kinase/phosphatase panels to rule out non-specific interactions .

  • Structural analogs : Compare with compounds like (E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazol-2-yl)-4-phenylbut-3-enamide, which showed potent HepG2 inhibition .

    Table 2: Biological Activity of Analogous Compounds

    Compound ClassTargetIC₅₀ (µM)Model SystemReference
    Thiadiazole-benzodioxanHepG2 cells0.8In vitro
    Oxadiazole derivativesAdenylyl cyclase0.2–5.0Enzyme assay

Q. How can X-ray crystallography elucidate the compound’s binding mechanism?

  • Methodological Answer :

  • Co-crystallization : Co-crystallize with biological targets (e.g., kinases) using vapor diffusion .
  • Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) structures .
  • Validation : Compare with intermediates like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide, whose crystal structure confirmed bond geometries .

Mechanistic and Pharmacological Questions

Q. What in silico methods predict pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (2.5–3.5), BBB permeability, and CYP450 interactions .
  • Molecular docking : Autodock Vina for binding affinity (ΔG < -8 kcal/mol) to targets like GSK-3α .

Q. How to design SAR studies for nitrobenzamide derivatives?

  • Methodological Answer :

  • Substituent variation : Modify nitro group position (meta vs. para) and thiadiazole substituents (e.g., methyl vs. methoxy) .
  • Bioisosteric replacement : Replace thiadiazole with oxadiazole to assess activity retention .

Data Analysis and Validation

Q. How to address low yields in thioether bond formation?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (15–30 min) and improves yields by 20–30% .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to prevent side reactions during coupling .

Key Research Gaps Identified

  • Limited in vivo toxicity data for nitrobenzamide-thiadiazole hybrids.
  • Mechanistic studies on mitochondrial apoptosis induction are lacking .

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